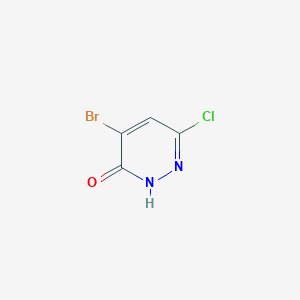

4-Bromo-6-chloropyridazin-3(2H)-one

Descripción

Overview of Pyridazine (B1198779) Heterocycles in Medicinal and Agrochemical Chemistry

Pyridazine and its derivatives are integral to the development of a vast range of pharmaceuticals and agrochemicals. jpsbr.orgsarpublication.com Their unique physicochemical properties, including their ability to form hydrogen bonds and chelate with metals, contribute to their diverse pharmacological profiles. researchgate.net

Research into pyridazinone derivatives has evolved significantly over the decades. researchgate.net Initially explored for their fundamental chemical properties, the investigation into their biological activities has gained prominence in recent years. researchgate.netnih.gov This has led to the identification of numerous pyridazinone-based compounds with potent therapeutic effects.

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of pharmacological activities. nih.govnih.gov These include:

Anti-inflammatory and Analgesic: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Anticancer: The pyridazinone nucleus is a key component in numerous anticancer agents, with several derivatives currently in clinical trials. researchgate.net

Cardiovascular: Certain pyridazinone derivatives, such as Levosimendan, act as calcium sensitizers and vasodilators, finding application in the treatment of heart failure. sarpublication.com

Antimicrobial and Antiviral: The versatility of the pyridazinone ring allows for the synthesis of compounds with significant antimicrobial and antiviral activities. sarpublication.comnih.gov

Neurological: Derivatives have been investigated for their potential as anticonvulsants, antidepressants, and anxiolytics. sarpublication.com

The introduction of halogen atoms, such as bromine and chlorine, onto the pyridazinone ring is a powerful strategy for modulating the compound's reactivity and biological activity. jpsbr.orgnih.gov Halogenation can influence:

Reactivity: The presence of halogens provides reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. researchgate.net

Bioactivity: Halogen atoms can alter the electronic and lipophilic properties of the molecule, enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. nih.gov

Rationale for Investigating 4-Bromo-6-chloropyridazin-3(2H)-one

This compound is a dihalogenated pyridazinone that holds significant strategic importance in synthetic chemistry. Its unique substitution pattern makes it a highly valuable building block for the creation of complex and diverse molecular architectures.

The bromine and chlorine atoms on the pyridazinone ring of this compound exhibit differential reactivity, allowing for selective and sequential chemical transformations. This makes it an ideal precursor for the synthesis of a wide range of substituted pyridazinones. It is recognized as a key intermediate in the development of pharmaceuticals and other fine chemicals. lookchem.com

The presence of two different halogen atoms opens up a multitude of possibilities for derivatization. The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. The chlorine atom can then be substituted through nucleophilic aromatic substitution with various nucleophiles, including amines, alcohols, and thiols. This sequential and selective reactivity allows for the construction of highly functionalized pyridazinone libraries for drug discovery and other applications. Some sources also describe it as a glycosylation inhibitor and a nucleoside analog with potential applications in cancer treatment. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPQAGSTMGZXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468994 | |

| Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933041-13-5 | |

| Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 6 Chloropyridazin 3 2h One and Its Precursors

Synthesis of 4-Bromo-6-chloropyridazin-3-amine

The primary method for synthesizing 4-bromo-6-chloropyridazin-3-amine involves the direct bromination of 6-chloropyridazin-3-amine. chemicalbook.comgoogle.com

Reaction of 6-chloropyridazin-3-amine with Brominating Reagents

The synthesis is achieved by treating 6-chloropyridazin-3-amine with bromine. chemicalbook.com The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen bromide formed during the reaction. chemicalbook.com

The efficiency of the bromination reaction is highly dependent on the chosen conditions. Methanol is a commonly used solvent for this transformation. chemicalbook.comgoogle.com The reaction is often initiated at a reduced temperature of 0°C, particularly during the addition of bromine, and then allowed to proceed at room temperature. chemicalbook.com Reaction times can vary, with some procedures reporting a duration of 16 to 20 hours to ensure complete conversion. chemicalbook.comgoogle.com

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Bromo-6-chloropyridazin-3-amine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 6-Chloropyridazin-3-amine | chemicalbook.comgoogle.com |

| Brominating Agent | Bromine (Br₂) | chemicalbook.comgoogle.com |

| Base | Sodium Bicarbonate (NaHCO₃) | chemicalbook.com |

| Solvent | Methanol (MeOH) | chemicalbook.comgoogle.com |

| Temperature | 0°C to Room Temperature | chemicalbook.com |

| Reaction Time | 16-20 hours | chemicalbook.comgoogle.com |

The bromination of 6-chloropyridazin-3-amine demonstrates a high degree of regioselectivity, with the bromine atom preferentially adding to the 4-position of the pyridazine (B1198779) ring. This is attributed to the directing effect of the amino group. The use of sodium bicarbonate as a base is crucial for neutralizing the acid byproduct and driving the reaction towards the desired product, leading to high yields. chemicalbook.com In one reported procedure, this method resulted in a near-quantitative yield of 99% for 4-bromo-6-chloropyridazin-3-amine. chemicalbook.com Another protocol reported a yield of 50% after purification by silica (B1680970) gel column chromatography.

Conversion of 4-Bromo-6-chloropyridazin-3-amine to 4-Bromo-6-chloropyridazin-3(2H)-one

The transformation of the amino group in 4-bromo-6-chloropyridazin-3-amine to a hydroxyl group to form the target pyridazinone is accomplished through a two-step sequence involving diazotization followed by hydrolysis.

Diazotization and Hydrolysis Reactions

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. byjus.comunacademy.com This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid or sulfuric acid. organic-chemistry.org The resulting diazonium salt of 4-bromo-6-chloropyridazin-3-amine is generally unstable and readily undergoes hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding this compound. rsc.org The hydrolysis of the diazonium ion proceeds rapidly in a dilute acid solution. rsc.org

Mechanistic Considerations of the Transformation

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. byjus.comunacademy.com The primary amino group of 4-bromo-6-chloropyridazin-3-amine then acts as a nucleophile, attacking the nitrosonium ion to form a nitrogen-nitrogen bond. youtube.com A series of proton transfers and deprotonations follows, leading to the formation of an N-nitrosamine intermediate. byjus.com Subsequent protonation of the N-nitrosamine and elimination of a water molecule generates the diazonium ion. byjus.comyoutube.com This aryl diazonium ion is a key intermediate which, in the aqueous acidic environment, is susceptible to nucleophilic attack by water. rsc.org This attack, followed by the loss of nitrogen gas, results in the formation of the final product, this compound.

Table 2: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 933041-13-5 | C₄H₂BrClN₂O |

| 4-Bromo-6-chloropyridazin-3-amine | 446273-59-2 | C₄H₃BrClN₃ |

| 6-Chloropyridazin-3-amine | 5462-48-6 | C₄H₄ClN₃ |

| Bromine | 7726-95-6 | Br₂ |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ |

| Methanol | 67-56-1 | CH₄O |

| Nitrous Acid | 7782-77-6 | HNO₂ |

| Sodium Nitrite | 7632-00-0 | NaNO₂ |

| Hydrochloric Acid | 7647-01-0 | HCl |

Alternative Synthetic Routes and Methodological Innovations

The synthesis of pyridazinone scaffolds, including the specifically substituted this compound, has evolved beyond classical methods to embrace more efficient, sustainable, and scalable approaches. Innovations in synthetic methodology focus on improving reaction conditions, minimizing waste, and ensuring the economic viability of large-scale production.

Exploration of Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyridazinones to reduce their environmental impact. tandfonline.com These approaches prioritize the use of safer solvents, reduce energy consumption, and improve atom economy through novel reaction designs.

Key green methodologies explored in pyridazinone synthesis include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in pyridazinone chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating. georgiasouthern.edunih.gov Microwave irradiation has been successfully used for the cyclization of hydrazones to form the pyridazinone ring and for synthesizing various precursors. tandfonline.comtandfonline.com For instance, the reaction of polyfluorinated hydrazines with dichloro- or dibromomucoic acid under microwave irradiation resulted in high yields (over 75%) of the corresponding N-substituted pyridazin-3-ones. tandfonline.com This method represents a significant improvement in energy and time efficiency. georgiasouthern.edutandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. A practical and scalable MCR for synthesizing pyridazinone derivatives has been developed using readily available arenes, cyclic anhydrides, and phenylhydrazine. tandfonline.com This method can be performed in aqueous media using a reusable, L-proline functionalized nanomagnetic catalyst, avoiding harmful organic solvents and reagents like aluminum chloride. tandfonline.com

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a core goal of green chemistry. Syntheses of pyridazinone derivatives have been achieved under solvent-free (neat) conditions or by using water as a benign solvent. tandfonline.comresearchgate.net One-pot, solvent-free synthesis of pyridinones has been achieved through grinding and microwave heating, offering a greener alternative to conventional reflux conditions. ekb.eg Another approach utilizes a recyclable ionic liquid, 1-butyl-3-methylimidazolium bromochloroaluminate, as a catalyst for the ultrasound-promoted synthesis of pyridazinones, resulting in high yields and short reaction times. researchgate.netscholarsresearchlibrary.com

The following table summarizes various green chemistry approaches applied to the synthesis of the broader pyridazinone class.

| Green Methodology | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Cyclocondensation of hydrazines with dicarbonyl compounds | High yields (>75%), faster conversion, energy efficient | tandfonline.com |

| Multicomponent Reaction (MCR) | One-pot synthesis, high atom economy | Arenes + Cyclic Anhydrides + Phenylhydrazine | Scalable, high purity, avoids hazardous reagents | tandfonline.com |

| Aqueous Media Synthesis | Use of water as a safe solvent | MCR using a nanomagnetic catalyst in aqueous media | Environmentally benign, reusable catalyst | tandfonline.com |

| Solvent-Free (Neat) Conditions | Reaction without a solvent medium | Grinding or microwave heating of chalcones with reagents | Reduced waste, simplified workup | ekb.eg |

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for a target molecule like this compound is critically dependent on its efficiency, cost-effectiveness, and suitability for industrial-scale production. A common strategy for synthesizing pyridazinones involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. scholarsresearchlibrary.comiglobaljournal.com

A prevalent precursor for halogenated pyridazinones is mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) or its bromine analog, mucobromic acid. tandfonline.combenthamscience.com The synthesis often proceeds through a dihydropyridazinone intermediate, which is subsequently dehydrogenated to yield the aromatic pyridazinone ring. For instance, 6-substituted-4,5-dihydropyridazin-3(2H)-one can be treated with bromine in acetic acid to introduce a double bond and form the corresponding 3(2H)-pyridazinone. nih.govgazi.edu.tr

The synthesis of this compound itself would likely involve a multi-step sequence starting from a suitable precursor like 6-chloropyridazin-3(2H)-one, followed by selective bromination at the 4-position. A documented procedure for a structurally similar compound, 4-bromo-6-chloropyridazin-3-amine, involves the direct bromination of 6-chloropyridazin-3-amine using bromine and sodium bicarbonate in methanol, achieving a high yield of 99%. chemicalbook.com This suggests that direct halogenation of the pyridazinone ring is a viable and efficient strategy.

The table below provides a comparative analysis of potential synthetic strategies for pyridazinone cores, which could be adapted for the synthesis of this compound.

| Synthetic Route | Starting Materials | Key Steps | Reported Yield | Scalability Considerations | Reference |

|---|---|---|---|---|---|

| Dehydrogenation of Dihydropyridazinone | 6-substituted-4,5-dihydropyridazin-3(2H)-one | Reaction with Br₂ in acetic acid | 76% | Standard reaction conditions, but uses bromine which requires careful handling on a large scale. | nih.govgazi.edu.tr |

| Direct Bromination of Pyridazinamine | 6-Chloropyridazin-3-amine | Reaction with Br₂ and NaHCO₃ in MeOH | 99% | High-yielding, uses common reagents, potentially highly scalable. | chemicalbook.com |

| Cyclocondensation from Maleic Anhydride (B1165640) | Maleic anhydride, hydrazine hydrate | Cyclization to form maleic hydrazide, followed by chlorination (e.g., with POCl₃/PCl₅) | Multi-step, variable yields | Maleic anhydride is an inexpensive bulk chemical. Chlorination step uses hazardous reagents requiring specialized equipment for scale-up. | scholarsresearchlibrary.com |

| Palladium-Catalyzed Cross-Coupling | Halogenated pyridazinone precursor, boronic acid | Suzuki-Miyaura cross-coupling | Good yields | Offers high versatility for creating derivatives but can be costly due to the palladium catalyst and specialized ligands, which may pose scalability challenges. | researchgate.netresearchgate.net |

Advanced Chemical Reactivity and Mechanistic Studies of 4 Bromo 6 Chloropyridazin 3 2h One

Nucleophilic Substitution Reactions on the Pyridazinone Ring

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the presence of two electron-withdrawing halogen atoms and a carbonyl group, renders 4-Bromo-6-chloropyridazin-3(2H)-one susceptible to nucleophilic aromatic substitution (SNAr). These reactions are fundamental to the derivatization of this heterocyclic core.

Reactivity at the Bromo and Chloro Positions

The presence of two different halogen atoms on the pyridazinone ring at positions 4 and 6 introduces the question of regioselectivity in nucleophilic substitution reactions. The inherent differences in the carbon-halogen bond strengths (C-Br vs. C-Cl) and the electronic environment of each position govern the reactivity.

The displacement of the bromo and chloro substituents by various nucleophiles is a key strategy for functionalizing the pyridazinone core. While specific studies on this compound are limited, research on analogous dihalopyridazinone systems provides valuable insights. For instance, in reactions of 4,5-dichloropyridazin-3(2H)-one derivatives, both chlorine atoms can be substituted by nucleophiles, often sequentially.

A patent for the preparation of PCSK9 inhibitors describes the reaction of this compound with a nucleophile in the presence of cesium carbonate in acetonitrile (B52724) at elevated temperatures. This demonstrates that nucleophilic substitution is a viable pathway for the modification of this compound.

Detailed research on 4,5-dichloro-2-cyanopyridazin-3(2H)-one has shown that it readily reacts with a variety of nucleophiles, including amines, phenoxides, and thiophenoxides, leading to monosubstituted products. researchgate.net This suggests that this compound would exhibit similar reactivity.

In dihalogenated pyridazine systems, the position of nucleophilic attack is influenced by both electronic and steric factors. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo group a better leaving group. This would suggest that nucleophilic attack might preferentially occur at the C4 position.

Studies on related dihalopyridazines often show that the regioselectivity can be controlled by the nature of the nucleophile and the reaction conditions. For example, in the reactions of 4,5-dichloro-2-cyanopyridazin-3(2H)-one, the substitution pattern is dependent on the nucleophile and the solvent used. researchgate.net For instance, with sodium azide, substitution occurs preferentially at the C5 position. researchgate.net

Theoretical calculations on similar heterocyclic systems, such as 2,4-dichloroquinazolines, have been used to predict the more susceptible position for nucleophilic attack by analyzing the LUMO coefficients. nih.gov Such studies would be invaluable in definitively determining the regioselectivity for this compound.

The kinetics and thermodynamics of nucleophilic substitution reactions on the pyridazinone ring are significantly influenced by the nature of the substituent at the N2 position. Electron-withdrawing groups at N2 would be expected to enhance the electrophilicity of the ring, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups would decrease the reaction rate.

In a study on the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines, it was shown that the electronic effect of the substituent governs the regioselectivity and the nature of the reaction mechanism. nih.gov While this is a different system, the principles of substituent effects on reaction pathways are broadly applicable. For this compound, the tautomeric equilibrium between the lactam and lactim forms, and the nature of the substituent on the nitrogen atom, will play a crucial role in modulating the reactivity of the C4 and C6 positions.

Amination Reactions (e.g., with secondary amines)

The introduction of amino groups onto the pyridazinone scaffold is a common strategy in the development of biologically active molecules. Reactions of halopyridazinones with primary and secondary amines are well-documented.

In the case of 4,5-dichloro-2-cyanopyridazin-3(2H)-one, reactions with anilines have been shown to yield 5-anilino-4-chloro-2-cyanopyridazin-3(2H)-one, indicating a preference for substitution at the C5 position under those specific conditions. researchgate.net It is plausible that this compound would undergo similar amination reactions, likely with regioselectivity dependent on the amine and reaction conditions.

The following table summarizes representative amination reactions on a related dichloropyridazinone system, which can serve as a model for the expected reactivity of this compound.

Table 1: Representative Amination Reactions of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one

| Nucleophile | Solvent | Product(s) |

|---|---|---|

| Aniline | Cyclohexane | 4-Chloro-2-cyano-5-(phenylamino)pyridazin-3(2H)-one |

| Aniline | Toluene | Mixture of 4- and 5-substituted products |

| Aniline | Water | 4-Chloro-2-cyano-5-(phenylamino)pyridazin-3(2H)-one |

Data sourced from Yoon et al., Bull. Korean Chem. Soc. 2010, Vol. 31, No. 4. researchgate.net

Reactions with Oxygen and Sulfur Nucleophiles

The reaction of this compound with oxygen and sulfur nucleophiles provides access to a range of derivatives with potential applications in various fields.

Studies on 4,5-dichloro-2-cyanopyridazin-3(2H)-one have demonstrated its reactivity towards phenoxides and thiophenoxides. researchgate.net For example, reaction with phenol (B47542) in the presence of a base can lead to the corresponding phenoxy derivative. Similarly, sulfur nucleophiles are expected to readily displace the halogen atoms. The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates and can sometimes influence the regioselectivity of the substitution. msu.edu

Research on 5-alkynyl-4-chloropyridazin-3(2H)-ones has explored their reactivity with sodium methoxide (B1231860) and sodium thiomethoxide, providing valuable comparative data on the behavior of oxygen and sulfur nucleophiles with this class of compounds. researchgate.net

The following table outlines the expected products from the reaction of this compound with representative oxygen and sulfur nucleophiles, based on the reactivity of analogous compounds.

Table 2: Expected Products from Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Methoxide | Sodium Methoxide | 4-Bromo-6-methoxypyridazin-3(2H)-one or 6-Chloro-4-methoxypyridazin-3(2H)-one |

| Thiophenoxide | Sodium Thiophenoxide | 4-Bromo-6-(phenylthio)pyridazin-3(2H)-one or 6-Chloro-4-(phenylthio)pyridazin-3(2H)-one |

| Hydroxide | Potassium Hydroxide | 4-Bromo-6-hydroxypyridazin-3(2H)-one or 6-Chloro-4-hydroxypyridazin-3(2H)-one |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling site-selective modifications.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. youtube.com For the arylation or heteroarylation of this compound, this reaction would be expected to proceed selectively at the C4 position, replacing the bromine atom.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. While specific optimization studies for this compound are not extensively documented in the literature, data from analogous heterocyclic systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), provide valuable insights. mdpi.com For the coupling of this related pyrimidine, good yields were achieved using 5 mol % of Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com The choice of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like SPhos, can significantly influence the reaction outcome. chemrxiv.org The use of N-heterocyclic carbene (NHC) palladium complexes has also been shown to be effective for the coupling of challenging substrates, including chloroarenes. chemrxiv.org

A typical catalytic system for the Suzuki-Miyaura coupling of a bromo-chloro-heterocycle would involve a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a palladium(II) precatalyst, a phosphine ligand, a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), and a solvent system like toluene/water or dioxane/water. mdpi.combeilstein-journals.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles This table is based on data from analogous systems and represents potential conditions for this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | beilstein-journals.org |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | - | chemrxiv.org |

The substrate scope for the Suzuki-Miyaura coupling of bromo-chloro heterocycles is generally broad, allowing for the introduction of a wide range of aryl and heteroaryl groups. Studies on similar substrates show that electron-rich and electron-neutral boronic acids tend to give good to excellent yields. mdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids demonstrated successful arylation. mdpi.com

However, limitations can arise with sterically hindered boronic acids or those bearing certain functional groups that are incompatible with the reaction conditions. The presence of the pyridazinone ring, with its amide-like functionality, is generally well-tolerated. The chlorine substituent at the C6 position is expected to remain intact under conditions optimized for the selective coupling at the C-Br bond.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings offer further avenues for the functionalization of this compound.

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl moieties. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgresearchgate.net For this compound, the Sonogashira reaction would be expected to occur selectively at the C4-Br bond. Studies on 4-bromo-6H-1,2-oxazines have shown that such couplings proceed efficiently under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in toluene] to yield the corresponding 4-alkynyl products in good yields. beilstein-journals.org

The Heck coupling , which involves the reaction of an unsaturated halide with an alkene, could also be envisioned for the introduction of alkenyl groups at the C4 position. The general reactivity trend in palladium-catalyzed reactions (C-I > C-Br > C-Cl) suggests that selective Heck reaction at the C-Br bond should be feasible.

Table 2: Potential Cross-Coupling Reactions of this compound This table outlines expected reactions based on the reactivity of similar compounds.

| Reaction | Coupling Partner | Expected Product | Typical Catalytic System | Reference |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-6-chloropyridazin-3(2H)-one | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | beilstein-journals.orgresearchgate.net |

| Heck | Alkene | 4-Alkenyl-6-chloropyridazin-3(2H)-one | Pd(OAc)₂, PPh₃, Base | nih.gov |

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

Electrophilic Substitution Reactions

The pyridazinone ring is an electron-deficient system, which generally makes it less susceptible to electrophilic aromatic substitution. However, specific studies on protonation and deuteration can provide insights into the electronic distribution and reactivity of the ring.

There is a lack of specific experimental data in the literature regarding aromatic protonation and deuteration studies on this compound. However, based on the general electronic properties of pyridazinones, it can be inferred that the lone pair of electrons on the nitrogen atoms would be the most likely sites for protonation. Deuteration studies, often conducted in the presence of a strong acid catalyst (e.g., D₂SO₄), could potentially lead to H/D exchange at the C5 position, although the electron-withdrawing effects of the adjacent carbonyl group and halogen substituents would likely make this a challenging transformation. Computational studies could provide valuable theoretical insights into the most probable sites of electrophilic attack.

Metalation Strategies and Subsequent Functionalization

The presence of multiple reactive sites on the this compound ring—including two different halogen atoms and a C-H bond—makes regioselective functionalization a key challenge and opportunity. Metalation, using magnesium-based reagents, provides a powerful tool to achieve this selectivity.

Direct deprotonation, or C-H magnesiation, offers a route to functionalize the carbon skeleton without disturbing the halogen atoms. For the pyridazin-3(2H)-one core, the C-H bond at the C-5 position (adjacent to the bromine atom in the target molecule) is a primary site for such reactions. Studies on related 2-substituted 6-chloropyridazin-3(2H)-ones have shown that regioselective C-H magnesiation can be achieved using sterically hindered, non-nucleophilic magnesium amide bases. acs.orgnih.gov

A particularly effective reagent for this transformation is the mixed lithium-magnesium amide TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This base allows for the selective deprotonation at the most acidic C-H position, which is directed by the lactam function of the pyridazinone ring. acs.orgnih.gov The resulting magnesium intermediate is a versatile nucleophile that can be trapped with various electrophiles, leading to the introduction of new functional groups at the C-5 position. This process, known as electrophile quenching, allows for the synthesis of a wide array of previously inaccessible pyridazin-3(2H)-one derivatives. acs.orgnih.gov The general scheme for this process on a model substrate is illustrated below.

Table 1: Regioselective C-H Magnesiation and Electrophile Quench

| Step | Description | Reagent Example | Outcome |

|---|---|---|---|

| 1 | Regioselective Deprotonation | TMPMgCl·LiCl | Formation of a magnesiated pyridazinone intermediate at the C-5 position. |

Data synthesized from research on related pyridazinone systems. acs.orgnih.govresearchgate.net

An alternative strategy for functionalization is the halogen-magnesium exchange, which targets one of the C-X bonds. In this compound, the C-Br bond is significantly more reactive towards exchange reagents than the C-Cl bond. The bromine-magnesium exchange is a powerful method for generating a Grignard-type reagent at a specific position, which can then react with electrophiles. nih.gov

Research on brominated pyridazin-3(2H)-one substrates demonstrates that the outcome of the reaction can be highly dependent on the nature of the Grignard reagent used for the exchange. acs.orgnih.gov For instance, using a less nucleophilic Grignard reagent like mesitylmagnesium bromide (MesMgBr) can favor a selective bromine-magnesium exchange at the C-4 position. acs.orgnih.gov In contrast, more nucleophilic reagents such as butylmagnesium chloride (BuMgCl) can lead to a mixture of products arising from both exchange and competing nucleophilic addition-elimination reactions. acs.orgnih.gov

The general principle involves the treatment of the bromo-substituted pyridazinone with an organomagnesium reagent, typically at low temperatures, to form the C-4 magnesiated species. This intermediate is then quenched with an appropriate electrophile.

Table 2: Bromine-Magnesium Exchange on Bromo-Pyridazinone Systems

| Reagent | Substrate Type | Predominant Reaction | Ref. |

|---|---|---|---|

| MesMgBr | 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Selective Bromine-Magnesium Exchange | acs.orgnih.gov |

| i-PrMgCl | 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | C-4 Metalation via Br-Mg Exchange | nih.gov |

Tautomerism and Isomerism in the Pyridazin-3(2H)-one System

The pyridazin-3(2H)-one ring is a dynamic system capable of existing in different tautomeric forms, the balance of which is dictated by factors such as substitution, solvent, and the inherent stability of each form.

This compound can theoretically exist in equilibrium with its enol tautomer, 4-Bromo-6-chloro-3-hydroxypyridazine. This represents a classic example of lactam-lactim (a specific type of keto-enol) tautomerism. The "keto" form is the pyridazin-3(2H)-one structure, while the "enol" (or lactim) form is the 3-hydroxypyridazine isomer. researchgate.net

The position of this equilibrium is highly sensitive to the surrounding environment. Spectroscopic studies on related heterocyclic systems show that the keto form is generally favored in polar aprotic solvents like DMSO, whereas the enol form can be more prevalent in non-polar solvents. nih.gov Theoretical studies on the parent pyridazin-3(2H)-one molecule have investigated the mechanisms for this interconversion, considering both direct hydrogen transfer and a dimer-assisted double hydrogen transfer. The latter pathway was found to have a significantly lower activation energy. researchgate.net The presence of electron-withdrawing bromo and chloro substituents on the ring would be expected to influence the acidity of the N-H and O-H protons, thereby affecting the tautomeric equilibrium.

The relative stability of the keto and enol tautomers is intrinsically linked to their aromatic character. researchgate.net Aromaticity is a key stabilizing factor in cyclic, planar, conjugated systems that adhere to Hückel's rule (possessing [4n+2] π-electrons). masterorganicchemistry.com

The enol tautomer, 4-Bromo-6-chloro-3-hydroxypyridazine, possesses a fully delocalized six-π-electron system within the pyridazine ring, analogous to pyridine (B92270). This configuration confers significant aromatic character and, consequently, high resonance stabilization energy. researchgate.net

Conversely, the keto tautomer, this compound, has a break in the cyclic conjugation at the sp³-hybridized nitrogen atom bearing a proton. While it contains π-bonds, it does not meet the criteria for full aromaticity in the same way the enol form does and is better described as a non-aromatic lactam. researchgate.netias.ac.in

Table 3: Comparison of Tautomer Properties

| Tautomer | Name | Aromaticity | Relative Stability |

|---|---|---|---|

| Keto Form | This compound | Non-aromatic (Lactam) | Generally more stable |

Based on theoretical studies of the parent pyridazinone system. researchgate.net

Computational and Spectroscopic Characterization of 4 Bromo 6 Chloropyridazin 3 2h One Derivatives

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy provides a powerful lens through which the molecular architecture and behavior of pyridazinone derivatives can be examined. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer complementary information, leading to a comprehensive understanding of these compounds.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govipb.pt For pyridazinone derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, is routinely employed to assign all proton, carbon, and nitrogen signals unambiguously. nih.gov

The structural confirmation of 4-Bromo-6-chloropyridazin-3(2H)-one derivatives is heavily reliant on NMR data. In ¹H NMR spectra, the single proton on the pyridazinone ring typically appears as a singlet, with its chemical shift influenced by the substituents. For instance, in the related compound 3-Amino-4-bromo-6-chloropyridazine, the ring proton (H5) presents as a singlet at approximately 7.54 ppm in CDCl₃. echemi.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridazinone ring are sensitive to the electronic effects of the halogen substituents and the carbonyl group. The carbonyl carbon (C3) is typically observed in the downfield region of the spectrum, often between 159 and 163 ppm, while the halogen-substituted carbons (C4 and C6) also show distinct chemical shifts. nih.gov

¹⁵N NMR spectroscopy is particularly valuable for heterocyclic compounds, offering direct insight into the electronic structure of the nitrogen atoms. researchgate.net In pyridazinone systems, the chemical shifts of the two adjacent nitrogen atoms can help determine tautomeric forms and sites of N-alkylation or coordination. rsc.org Coordination of a nitrogen atom to a metal, for example, induces a significant upfield shift in its ¹⁵N resonance. rsc.org Two-dimensional experiments like ¹H-¹⁵N HMBC are crucial for assigning these signals, especially at natural isotopic abundance. nih.gov

Table 1: Representative NMR Data for a this compound Derivative This table presents typical chemical shift ranges based on published data for similar pyridazinone structures.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H5 | 7.5 - 7.8 | Singlet, position sensitive to solvent and N-substituent. |

| ¹H | N-H | 4.0 - 5.0 (or broader) | Often exchangeable with D₂O. Chemical shift is highly variable. |

| ¹³C | C3 (C=O) | 159 - 163 | Carbonyl carbon. nih.gov |

| ¹³C | C6 (-Cl) | ~150 | Carbon attached to chlorine. |

| ¹³C | C5 | ~130 | Protonated ring carbon. |

| ¹³C | C4 (-Br) | ~115 | Carbon attached to bromine. |

| ¹⁵N | N2 | -40 to -80 (relative to CH₃NO₂) | Highly dependent on substitution and environment. nih.govresearchgate.net |

| ¹⁵N | N3 | -150 to -200 (relative to CH₃NO₂) | Chemical shift differs significantly from N2. nih.govresearchgate.net |

In situ NMR spectroscopy is a powerful method for studying reaction mechanisms by monitoring the chemical transformations as they occur in the NMR tube. wiley.com This technique allows for the direct observation of reactants, intermediates, and products in real-time, providing kinetic and mechanistic data that might be inaccessible through conventional analysis of quenched reaction aliquots. chemrxiv.org

For derivatives of this compound, in situ NMR could be employed to study a variety of reactions. For example, nucleophilic substitution reactions at the C4 or C6 positions could be monitored to identify transient intermediates and determine the regioselectivity of the reaction under different conditions. By tracking the disappearance of starting material signals and the appearance of product signals, reaction rates can be calculated, and the influence of catalysts or reagents can be precisely evaluated. researchgate.net This approach is crucial for optimizing reaction conditions and gaining a fundamental understanding of the reactivity of the pyridazinone scaffold.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For pyridazinone derivatives, Liquid Chromatography-Mass Spectrometry (LCMS) is often used for reaction monitoring and purity assessment, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, enabling the determination of the elemental composition. nih.gov

The presence of both bromine and chlorine atoms in this compound gives its mass spectrum a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk This results in a distinctive cluster of peaks for the molecular ion (M⁺). The most intense peak corresponds to the ion containing ³⁵Cl and ⁷⁹Br. A peak at M+2, with nearly the same intensity, arises from the ion with ³⁵Cl and ⁸¹Br. Another peak at M+2, about one-third the intensity of the first, comes from the ion with ³⁷Cl and ⁷⁹Br. A fourth peak at M+4, with about one-third the intensity of the M+2 peaks, corresponds to the ion containing ³⁷Cl and ⁸¹Br.

HRMS provides the exact mass of these ions, which can be used to confirm the molecular formula. miamioh.edu Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the molecular ion. Common fragmentation pathways for halogenated pyridazinones include the loss of the halogen atoms (as radicals or HX), the loss of CO, and cleavage of the N-N bond.

Table 2: Predicted Isotopic Pattern and Fragmentation for this compound

| Ion | Formula | Key Fragmentation Event | Predicted m/z (for most abundant isotopes) |

|---|---|---|---|

| [M]⁺ | C₄H₂BrClN₂O | Molecular Ion | 208 |

| [M-CO]⁺ | C₃H₂BrClN₂ | Loss of carbon monoxide | 180 |

| [M-Cl]⁺ | C₄H₂BrN₂O | Loss of chlorine radical | 173 |

| [M-Br]⁺ | C₄H₂ClN₂O | Loss of bromine radical | 129 |

| [M-Br-CO]⁺ | C₃H₂ClN₂ | Loss of bromine then CO | 101 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. While obtaining single crystals of the parent compound can be challenging, derivatization or the formation of co-crystals can facilitate crystallographic analysis. mdpi.com

A co-crystal is a crystalline material composed of two or more neutral molecules held together in a stoichiometric ratio by non-covalent interactions. nih.gov Forming co-crystals of pyridazinone derivatives with suitable co-formers (e.g., other aromatic compounds or hydrogen bond donors/acceptors) can improve crystallinity and yield structures suitable for X-ray diffraction. rsc.orgnih.gov The analysis of these co-crystal structures reveals how the pyridazinone core interacts with other molecules, which is crucial for understanding its role in larger supramolecular assemblies and for crystal engineering applications. mdpi.com The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide an unambiguous depiction of the molecular conformation and packing in the crystal lattice.

X-ray Crystallography of Co-crystals and Derivatives

Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the solid-state packing and intermolecular interactions can be inferred from studies on related halogenated heterocyclic compounds. The presence of bromine and chlorine atoms, along with the pyridazinone ring, dictates the nature of the non-covalent interactions that govern the crystal packing.

Key intermolecular interactions expected in the solid state include:

Hydrogen Bonding: The N-H group of the pyridazinone ring is a potent hydrogen bond donor, likely forming strong N-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This interaction is a common and dominant feature in the crystal structures of many pyridazinone derivatives.

Halogen Bonding: The bromine and chlorine substituents can participate in halogen bonding, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site, such as the carbonyl oxygen or the nitrogen atoms of the pyridazinone ring of a neighboring molecule. researchgate.net The strength and geometry of these interactions depend on the electronic environment of the halogen atoms.

π-π Stacking: The aromatic pyridazinone rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-withdrawing halogens can influence the quadrupole moment of the ring and, consequently, the geometry and strength of these interactions.

Studies on other halogenated heterocycles have demonstrated the significant role of halogen atoms in directing crystal packing. nih.govresearchgate.net For instance, in halogenated pyrazoles, the interplay between hydrogen bonding and halogen bonding determines the supramolecular assembly. mdpi.com It is anticipated that in the crystal structure of this compound, a complex network of these interactions would be observed, leading to a stable three-dimensional architecture.

Infrared (IR) and Raman Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are invaluable for identifying functional groups and probing the vibrational modes of a molecule. Although the specific IR and Raman spectra for this compound are not reported, the expected characteristic absorption bands can be predicted based on data from similar pyridazinone derivatives. mdpi.comnih.govnih.gov

Expected Vibrational Modes:

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |

| N-H | 3200-3300 | 3200-3300 | Stretching |

| C=O | 1640-1690 | 1640-1690 | Stretching |

| C=N | 1600-1650 | 1600-1650 | Stretching |

| C-Cl | 700-800 | 700-800 | Stretching |

| C-Br | 500-600 | 500-600 | Stretching |

| Ring Vibrations | 1400-1600 | 1400-1600 | Stretching and Bending |

The N-H stretching vibration is typically observed as a broad band in the IR spectrum due to hydrogen bonding in the solid state. The C=O stretching frequency is a strong, sharp band and is sensitive to the electronic environment and hydrogen bonding. The C=N stretching vibration of the pyridazinone ring will also be present. The C-Cl and C-Br stretching vibrations are expected in the lower frequency region of the spectrum. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the pyridazinone ring and the carbon-halogen bonds. A combined analysis of both IR and Raman spectra would provide a comprehensive vibrational assignment for the molecule.

Computational Chemistry Studies

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and dynamics of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. gsconlinepress.comresearchgate.net Calculations on related pyridazinone derivatives have demonstrated the utility of DFT in understanding their structure and reactivity. mdpi.commdpi.comresearchgate.net

DFT calculations can provide detailed information about the electronic structure of this compound. The distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of a molecule's reactivity.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For pyridazinone derivatives, the HOMO is typically localized on the pyridazinone ring and the electron-donating groups, while the LUMO is often distributed over the carbonyl group and the electron-withdrawing substituents. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. The MEP of this compound would likely show a negative potential around the carbonyl oxygen and a positive potential around the N-H proton and the halogen atoms (σ-holes).

DFT calculations can be employed to predict the reactivity of this compound and to explore potential reaction pathways.

Fukui Functions: These are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms are most likely to participate in a chemical reaction.

Reaction Pathway Modeling: DFT can be used to model the transition states and intermediates of chemical reactions involving this compound. This allows for the calculation of activation energies and reaction enthalpies, providing a theoretical understanding of the reaction mechanism and feasibility. For instance, DFT studies have been used to elucidate the mechanism of Suzuki-Miyaura reactions of brominated pyridazinones. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govyoutube.com MD simulations can provide insights into the conformational dynamics, solvent effects, and intermolecular interactions of this compound in a dynamic environment.

By simulating the molecule in a solvent box (e.g., water), one can observe how the molecule interacts with its surroundings over time. This can reveal:

Conformational Flexibility: MD simulations can explore the different conformations that the molecule can adopt and their relative stabilities.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects on the molecule's properties and reactivity.

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the pyridazinone and solvent molecules can be monitored, providing information on the strength and lifetime of these interactions.

While specific MD simulations for this compound are not available, studies on similar heterocyclic systems have demonstrated the power of this technique to understand their behavior in solution and their interactions with biological macromolecules. nih.govrsc.org

Conformational Analysis and Solvent Effects

The conformational landscape and the influence of solvents are critical parameters in understanding the chemical behavior and potential applications of heterocyclic compounds. However, a detailed review of the scientific literature reveals a notable absence of specific experimental or computational studies focused on the conformational analysis and solvent effects of this compound.

While direct research on this particular compound is not publicly available, the methodologies for such investigations are well-established for related pyridazinone and pyridine (B92270) derivatives. Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for these analyses. For instance, studies on other pyridine derivatives have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to investigate electronic structures, bonding characteristics, and reactive sites. asianresassoc.org Such computational approaches can predict stable conformations, rotational barriers, and the geometric parameters of the molecule in its ground state.

The study of solvent effects is crucial as solvents can significantly influence the stability of different conformers, as well as the electronic and spectroscopic properties of a molecule. Research on other heterocyclic compounds, such as furo[2,3-b]pyridine (B1315467) derivatives, has demonstrated that the absorption and fluorescence spectra can exhibit noticeable shifts in response to solvent polarity. nih.gov These shifts, often analyzed using Lippert's plots, provide insights into the intramolecular charge transfer characteristics of the molecule. nih.gov

In a typical study of solvent effects on a compound like this compound, a range of solvents with varying polarities would be employed. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy would be used to monitor changes in the absorption and emission spectra. The data obtained from these experiments could then be correlated with computational models, such as Time-Dependent Density Functional Theory (TD-DFT), to provide a comprehensive understanding of the solute-solvent interactions. nih.gov

Although no specific data tables for this compound can be presented, the following table outlines the types of data that would be generated in a typical computational and spectroscopic study of solvent effects on a heterocyclic compound.

Table 1: Illustrative Data for Solvent Effect Analysis

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | 1.88 | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 2.38 | Data Not Available | Data Not Available | Data Not Available |

| Chloroform | 4.81 | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 32.7 | Data Not Available | Data Not Available | Data Not Available |

| DMSO | 46.7 | Data Not Available | Data Not Available | Data Not Available |

Further research, both experimental and computational, is required to elucidate the specific conformational preferences and solvent-dependent behavior of this compound.

Structure Activity Relationship Sar Studies of 4 Bromo 6 Chloropyridazin 3 2h One Derivatives in Biological Contexts

Derivatization for Target Identification and Ligand Development

The derivatization of 4-bromo-6-chloropyridazin-3(2H)-one is a key strategy in the discovery of novel therapeutic agents. The bromine and chlorine atoms at the 4- and 6-positions, respectively, offer distinct opportunities for functionalization through cross-coupling reactions and nucleophilic substitutions. These chemical handles allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired interactions with biological targets. This approach has been successfully employed to generate libraries of compounds for screening against various enzymes and receptors, leading to the identification of promising lead structures for drug development programs.

A significant application of this compound and its close chemical relatives is in the synthesis of the fused heterocyclic system, imidazo[1,2-b]pyridazine (B131497). This bicyclic scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a multitude of biological targets. The synthesis often involves the transformation of the pyridazinone core into a diaminopyridazine intermediate, which can then be cyclized to form the imidazo[1,2-b]pyridazine ring system.

For instance, the related compound, 3-amino-4-bromo-6-chloropyridazine, serves as a key starting material for the preparation of potent imidazo[1,2-b]pyridazine derivatives. nih.govsigmaaldrich.com The synthesis of the imidazo[1,2-b]pyridazine core can be achieved through various synthetic routes, including metal-catalyzed cross-coupling reactions. nih.gov One common method involves the reaction of a 3-aminopyridazine (B1208633) with an α-haloketone or a related synthon. For example, the reaction of 3-amino-6-chloropyridazine (B20888) with bromoacetonitrile (B46782) can be a step in the formation of a 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. capes.gov.br The resulting imidazo[1,2-b]pyridazine can then be further functionalized at various positions to optimize its biological activity.

| Starting Material | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| 3-Amino-6-chloropyridazine | N,N-dimethylformamide dimethyl acetal, bromoacetonitrile | 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile | capes.gov.br |

| 2-chloro-3-iodopyridine, 3-aminopyridazine | Palladium(II) acetate | pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | nih.gov |

Imidazo[1,2-b]pyridazine derivatives synthesized from pyridazinone precursors have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.govnih.govbldpharm.com The PDE10A enzyme is highly expressed in the medium spiny neurons of the striatum and is a key target for the development of treatments for neurological and psychiatric disorders such as schizophrenia. nih.gov

Structure-based drug design has been instrumental in the development of these inhibitors. By understanding the interactions within the PDE10A active site, researchers have been able to design imidazo[1,2-b]pyridazine derivatives with high potency and selectivity. nih.gov The optimization of these compounds often focuses on improving their pharmacokinetic properties, such as brain penetration, which is crucial for targeting central nervous system disorders. nih.gov The versatility of the imidazo[1,2-b]pyridazine scaffold allows for modifications that enhance these drug-like properties, leading to the discovery of clinical candidates. nih.gov

| Compound Class | Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine derivatives | PDE10A | Schizophrenia, Neurological Disorders | Structure-based design led to potent and selective inhibitors with good brain penetration. | nih.gov |

| Novel Imidazo[1,2‐b]pyridazin‐3‐yl acetamide (B32628) derivatives | PDE10A | Not specified | Synthesized from 3,6-dichloropyridazine, demonstrating the versatility of the pyridazine (B1198779) core. | nih.gov |

The pyridazinone scaffold, including derivatives of this compound, has been utilized in the development of inhibitors targeting the RAF kinase family (A-RAF, B-RAF, and C-RAF). RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers. The V600E mutation in B-RAF is a common driver of melanoma and other cancers, making it a prime target for therapeutic intervention.

Many RAF kinase inhibitors are classified as Type 2 inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode accesses an allosteric site adjacent to the ATP-binding pocket, which can lead to improved selectivity compared to Type 1 inhibitors that bind to the active "DFG-in" conformation.

The design of pyridazinone-based RAF inhibitors often incorporates a "hinge-binding" motif that interacts with the kinase hinge region, a flexible linker, and a moiety that occupies the allosteric pocket created by the DFG-out conformation. The pyridazinone ring itself can serve as a core element that orients these functionalities in the correct spatial arrangement for optimal binding. The development of these inhibitors often involves a strategy of rigidification, where flexible linkers are constrained into ring structures to improve potency and selectivity.

A critical aspect in the development of RAF kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. The pyridazinone scaffold has proven to be amenable to modifications that enhance selectivity. For example, the introduction of specific substituents can create interactions with unique residues in the RAF active site that are not present in other kinases.

The selectivity of these inhibitors is typically assessed through comprehensive kinase profiling assays, where the compound is tested against a large panel of kinases. The results of these assays guide further optimization of the lead compounds. For instance, modifying the substituents on the pyridazinone ring can dramatically alter the selectivity profile, allowing for the development of pan-RAF inhibitors or inhibitors that are selective for a specific RAF isoform or mutant.

| Inhibitor Design Strategy | Target Conformation | Key Advantage | Reference |

|---|---|---|---|

| Type 2 Kinase Inhibition | DFG-out (inactive) | Improved selectivity by accessing an allosteric site. | |

| Rigidification | Active-like state | Dramatically improved selectivity for RAF kinases. |

More recently, the pyridazinone scaffold has been explored for the development of inhibitors targeting bromodomains, which are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on histones and other proteins. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are attractive targets in oncology.

Research has led to the development of pyridazinone-based inhibitors of the BPTF (bromodomain and PHD finger transcription factor) bromodomain. One such inhibitor, BZ1, demonstrated high affinity for BPTF with significant selectivity over other bromodomains like BRD7 and BRD9. bldpharm.com This finding highlights the potential of the pyridazinone core to be adapted for targeting protein-protein interactions, a different class of biological targets compared to the enzymatic active sites of kinases and phosphodiesterases. The development of these inhibitors opens up new avenues for the therapeutic application of pyridazinone derivatives in areas such as cancer, where epigenetic dysregulation is a key factor. bldpharm.com

Development of RAF Kinase Inhibitors

Functionalization for Diverse Pharmacological Activities

The strategic modification of the this compound core is crucial for unlocking its therapeutic potential. The presence of the bromo and chloro substituents at positions 4 and 6, respectively, offers reactive sites for further chemical alterations, enabling the synthesis of a diverse library of derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a range of biological activities.

Anti-inflammatory and Analgesic Properties of Pyridazinones

While the broader class of pyridazinone derivatives has been extensively studied for its anti-inflammatory and analgesic properties, specific research on derivatives of this compound in this context is not extensively documented in the reviewed literature. Generally, the anti-inflammatory and analgesic effects of pyridazinones are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The nature and position of substituents on the pyridazinone ring play a critical role in determining the potency and selectivity of these inhibitory activities. For instance, the introduction of aryl or heteroaryl moieties at various positions can enhance the anti-inflammatory response. However, without specific studies on 4-bromo-6-chloro-substituted derivatives, a detailed SAR analysis for this particular scaffold remains to be elucidated.

Anticancer Activity and Cytotoxicity Mechanisms

The anticancer potential of pyridazinone derivatives has been a significant area of investigation. The this compound scaffold has been identified as a promising starting point for the development of novel cytotoxic agents.

Derivatives of pyridazinone have been shown to exert their anticancer effects through the induction of apoptosis, a programmed cell death mechanism. One study identified a pyridazinone derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1), as a potent inducer of apoptosis in acute promyelocytic leukemia HL-60 cells. nih.gov This compound was also found to be cytotoxic against a panel of 22 other human cancer cell lines, with CC50 values in the low micromolar to nanomolar range. nih.gov The cytotoxic activity of Pyr-1 was associated with the accumulation of poly-ubiquitinated proteins. nih.gov While not a direct derivative of this compound, the potent activity of this related dichlorinated pyridazinone suggests that halogenated pyridazinones are a promising class for anticancer drug discovery. The presence of the trifluoromethyl group on the phenyl ring was noted to contribute to the increased toxicity of Pyr-1. nih.gov

Another study on novel 4-chloropyridazinoxyphenyl hybrids demonstrated their potential as inducers of apoptosis. nih.gov These compounds were designed to target PARP-1, an enzyme involved in DNA repair. nih.gov The most active compounds in this series were found to induce apoptosis by modulating the expression of key apoptotic proteins such as p53, BAX, and caspases. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | HL-60 | Potent apoptotic inducer | nih.gov |

| 4-chloropyridazinoxyphenyl hybrids | Various | Apoptosis induction via PARP-1 inhibition | nih.gov |

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. While specific studies on this compound derivatives as tubulin polymerization inhibitors are limited, the broader class of pyridazinone and related heterocyclic compounds has shown activity in this area. For instance, derivatives of 5,6-diphenylpyridazin-3-one (B1222894) have been identified as antimitotic agents that interact with tubulin. dntb.gov.ua The development of dual inhibitors that target both tubulin and other signaling pathways, such as kinases, is an emerging strategy in cancer therapy. nih.gov

Antimicrobial and Antifungal Potential

The pyridazinone scaffold has been explored for its antimicrobial and antifungal properties. The introduction of different substituents can lead to compounds with significant activity against various pathogens.

Research on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives has shown that some of these compounds exhibit good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Another study on new quinazolin-4(3H)-one derivatives incorporating a hydrazone and pyrazole (B372694) scaffold identified them as potential antimicrobial agents targeting the DNA gyrase enzyme. mdpi.com

While these studies highlight the potential of the broader pyridazinone class, specific data on the antimicrobial and antifungal activity of this compound derivatives is not widely available in the reviewed scientific literature. The halogen substituents at the 4 and 6 positions could potentially influence the antimicrobial spectrum and potency, and this remains an area for future investigation.

| Derivative Class | Pathogen(s) | Activity | Reference |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activity | nih.gov |

| Quinazolin-4(3H)-one derivatives with hydrazone and pyrazole | Bacteria | DNA gyrase inhibition | mdpi.com |

Cardiovascular Agents (Vasodilators, Cardiotonic Agents)

Pyridazinone derivatives have been successfully developed as cardiovascular agents, exhibiting both vasodilator and cardiotonic (positive inotropic) effects. These activities are often mediated through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.

Several 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been synthesized and shown to be potent positive inotropic agents and inhibitors of cardiac PDE3. nih.gov Furthermore, the cardiovascular agent MCI-154, a 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, is a potent cardiotonic agent with vasodilator properties. nih.gov Another pyridazinone derivative, TZC-5665, and its metabolite have been shown to be potent and selective inhibitors of PDE III. nih.gov

A recent study focused on the design of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine (B1673433) analogues with potent vasorelaxant activity. nih.gov

Although the pyridazinone core is clearly a viable scaffold for developing cardiovascular drugs, specific SAR studies on derivatives of this compound for these activities are not prominently featured in the available literature. The electronic and steric properties of the bromo and chloro substituents could significantly impact the interaction with cardiovascular targets, representing an opportunity for further research.

| Compound/Derivative | Mechanism of Action | Cardiovascular Effect | Reference |

| 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones | PDE3 inhibition | Positive inotropic | nih.gov |

| MCI-154 | Not specified | Cardiotonic and vasodilator | nih.gov |

| TZC-5665 | PDE3 inhibition | Positive inotropic | nih.gov |

| 6-(4-substitutedphenyl)-3-pyridazinones | Not specified | Vasorelaxant | nih.gov |

Anti-Liver Fibrosis Activity

Liver fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. Research into novel anti-fibrotic agents is crucial, and pyridazinone derivatives have emerged as a promising area of investigation. While direct SAR studies on derivatives of this compound for anti-liver fibrosis are not extensively documented, valuable insights can be drawn from studies on closely related structures.

One pertinent study involved the synthesis of 3-phenylimidazo[1,2-b]pyridazine derivatives, which utilized 4-bromo-6-chloropyridazin-3-amine as a key starting material. mdpi.com This precursor is structurally very similar to this compound, with an amine group at the 3-position instead of a carbonyl group. The resulting 6-chloro-3-phenylimidazo[1,2-b]pyridazine scaffold demonstrated notable anti-liver fibrosis activity. mdpi.com

The study highlighted several key structural features influencing this activity. The core imidazo[1,2-b]pyridazine structure, formed through the cyclization of the pyridazine precursor, was found to be a critical pharmacophore. Further modifications to this scaffold provided insights into the SAR. For instance, the introduction of a poorly water-soluble saturated heterocycle linked by an ether bond to the main structure was identified as a new structural skeleton with potential anti-liver fibrosis properties. mdpi.com

Based on the preliminary SAR, a dominant chemical skeleton for anti-liver fibrosis activity was proposed. This included a 1-carboxyl group attached to a 4-fluorobenzyl group via an ester bond, and a 2-amino group linked to bile acid derivatives through an amide bond. mdpi.com Additionally, the study suggested that the 4-carboxyl group is not essential for this activity, and its removal might even enhance potency by eliminating a negative charge. mdpi.com These findings underscore the potential of modifying the pyridazinone core and its substituents to develop effective anti-liver fibrosis agents.

| Structural Modification | Impact on Anti-Liver Fibrosis Activity |

| Imidazo[1,2-b]pyridazine scaffold | Critical for activity |

| Poorly water-soluble saturated heterocycle | New potential structural skeleton |

| 1-carboxyl group with 4-fluorobenzyl ester | Part of a dominant chemical skeleton |

| 2-amino group with bile acid amide | Part of a dominant chemical skeleton |

| Removal of 4-carboxyl group | May increase potency |

Agrochemical Applications: Plant Activators

In the field of agriculture, there is a growing need for innovative and environmentally friendly strategies to protect crops from diseases. Plant activators, which induce the plant's own defense mechanisms without having direct antimicrobial activity, represent a promising approach. Recent research has identified 3(2H)-pyridazinone derivatives as a new scaffold for the development of such plant activators.

Induced Resistance Activity

A study focused on the discovery and SAR of a series of 3(2H)-pyridazinone derivatives revealed their potential as broad-spectrum plant activators. The majority of the synthesized compounds demonstrated excellent induced resistance activity against a range of plant pathogens in vivo. A key finding was that these compounds did not exhibit direct antimicrobial effects in vitro, confirming their mode of action as plant activators.

The SAR studies provided detailed insights into the structural requirements for this activity. The 3(2H)-pyridazinone core was established as the fundamental structural unit. The nature and position of substituents on this core were found to significantly influence the induced resistance activity. For instance, the introduction of specific alkyl and aryl groups at various positions on the pyridazinone ring led to a range of activities against different pathogens.

One of the most potent compounds identified in the study, designated as compound 32, exhibited exceptional efficacy against four different pathogens, highlighting its potential as a novel plant activator for crop protection. The research underscores the importance of the 3(2H)-pyridazinone scaffold and provides a solid foundation for the further design and optimization of derivatives of compounds like this compound for agrochemical applications.

| Compound Series | General Structure | Key SAR Findings | Induced Resistance Activity |

| 3(2H)-pyridazinone Derivatives | Substituted 3(2H)-pyridazinone | - The 3(2H)-pyridazinone core is essential. - Substituents on the ring significantly modulate activity. - Compound 32 showed the highest and broadest activity. | Excellent and broad-spectrum |

Advanced Applications and Future Research Directions of 4 Bromo 6 Chloropyridazin 3 2h One

Role in Material Science

While primarily investigated for its biological activities, the pyridazinone core is gaining attention in material science. The structural features of 4-Bromo-6-chloropyridazin-3(2H)-one make it a candidate for the development of novel materials. For instance, pyridazinone derivatives are being explored as glycosylation inhibitors, which can prevent the formation of nucleoside crystals, a process involved in DNA replication and cell division. biosynth.com This inhibitory action suggests potential applications in controlling crystallization processes in various materials.